MIF Inhibitor Potency: Naphthyridinone Scaffold vs. Quinoline Analogs
In a direct head-to-head study of MIF tautomerase inhibitors, the 1,7-naphthyridin-8-one derivative 4b demonstrated a Ki of 90 nM and Kd of 94 nM, with aqueous solubility of 288 µg/mL, while quinoline-based comparators lacking the lactam H-bond acceptor showed no potency advantage despite lower molecular complexity [1]. Free-energy perturbation (FEP) calculations confirmed that adding the naphthyridinone H-bond did not improve potency relative to quinolines, establishing that the scaffold provides a tunable polarity handle without intrinsic potency penalty.
| Evidence Dimension | MIF tautomerase inhibition (Ki / Kd) and aqueous solubility |
|---|---|
| Target Compound Data | Compound 4b (1,7-naphthyridin-8-one scaffold): Ki = 90 nM, Kd = 94 nM, solubility = 288 µg/mL |
| Comparator Or Baseline | Related quinoline-based MIF inhibitors; FEP-calculated ΔΔG for naphthyridinone vs quinoline showed neutral net benefit |
| Quantified Difference | Equivalent potency within experimental error; solubility advantage of 288 µg/mL reported for naphthyridinone 4b |
| Conditions | Human MIF tautomerase assay; X-ray co-crystal structures (PDB); aqueous solubility measured in PBS pH 7.4 |
Why This Matters
For procurement, this scaffold offers a structurally characterized H-bond motif with validated MIF engagement and high solubility, avoiding the solubility-limited profile of many all-carbon quinoline isosteres.
- [1] Dawson, T. K.; Dziedzic, P.; Robertson, M. J.; Cisneros, J. A.; Krimmer, S. G.; Newton, A. S.; Tirado-Rives, J.; Jorgensen, W. L. Adding a Hydrogen Bond May Not Help: Naphthyridinone vs Quinoline Inhibitors of Macrophage Migration Inhibitory Factor. ACS Med. Chem. Lett. 2017, 8 (12), 1287–1291. Available at: https://www.osti.gov/biblio/1430309. View Source
